

Spectroscopic Characterization of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenyl-1-benzofuran-5-amine

Cat. No.: B1317822

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Phenyl-1-benzofuran-5-amine**. Due to the limited availability of published experimental spectra for this specific compound, this guide combines the available experimental data with an analytical discussion based on analogous structures, primarily the parent compound 2-phenylbenzofuran. This approach offers a predictive and comparative framework for researchers working with this and related molecules.

Molecular Structure

IUPAC Name: **2-Phenyl-1-benzofuran-5-amine** Molecular Formula: C₁₄H₁₁NO Molecular

Weight: 209.24 g/mol Chemical Structure:

(Image Source: PubChem CID 13904395)

Spectroscopic Data

A comprehensive search of available scientific literature and spectral databases yielded a Gas Chromatography-Mass Spectrum (GC-MS) for **2-Phenyl-1-benzofuran-5-amine**.^[1] Detailed experimental data for ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy for this specific molecule are not readily available. Therefore, the following sections provide the known mass spectrometry data, alongside a detailed, predictive analysis for other spectroscopic techniques based on the well-characterized parent molecule, 2-phenylbenzofuran, and the expected spectroscopic influence of the 5-amino substituent.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.

Table 1: GC-MS Data for **2-Phenyl-1-benzofuran-5-amine**

Parameter	Value	Reference
Ionization Mode	Electron Ionization (EI)	SpectraBase
Molecular Ion (M^+)	m/z 209	[1]
Key Fragmentation Ions	Data not fully detailed in available sources. A primary fragment would likely arise from the loss of a hydrogen atom or cleavage of the amine group.	

Note: The mass spectrum for **2-Phenyl-1-benzofuran-5-amine** is available on SpectraBase.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While experimental NMR data for **2-Phenyl-1-benzofuran-5-amine** is not available, predictions can be made based on the known spectra of 2-phenylbenzofuran.^[2] The addition of an amino

group at the 5-position is expected to cause predictable shifts in the signals of the aromatic protons and carbons.

Table 2: Predicted ^1H NMR Spectral Data for **2-Phenyl-1-benzofuran-5-amine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-3	~6.8 - 7.0	s	-	The chemical shift of this proton is expected to be slightly upfield compared to 2-phenylbenzofuran due to the electron-donating effect of the amino group.
Aromatic Protons (Benzofuran ring)	~6.7 - 7.5	m	-	The protons on the benzofuran ring will be affected by the amino group, leading to more complex splitting patterns and upfield shifts compared to the parent compound.
Aromatic Protons (Phenyl ring)	~7.2 - 7.9	m	-	The protons on the phenyl ring are expected to have similar chemical shifts to those in 2-phenylbenzofuran.

-NH₂ -3.5 - 4.5 br s -

The chemical shift of the amine protons is solvent-dependent and they typically appear as a broad singlet.

Table 3: Predicted ¹³C NMR Spectral Data for **2-Phenyl-1-benzofuran-5-amine**

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C-2	~155	The carbon bearing the phenyl group.
C-3	~100	The carbon at the 3-position of the benzofuran ring.
C-3a	~128	
C-4	~110	Expected to be shifted upfield due to the ortho amino group.
C-5	~145	The carbon bearing the amino group, expected to be significantly deshielded.
C-6	~112	Expected to be shifted upfield due to the para amino group.
C-7	~120	
C-7a	~150	
Phenyl C-1'	~130	
Phenyl C-2', C-6'	~125	
Phenyl C-3', C-5'	~129	
Phenyl C-4'	~128	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For **2-Phenyl-1-benzofuran-5-amine**, the IR spectrum is expected to show characteristic absorptions for the amine, aromatic C-H, and C=C bonds, as well as the ether linkage of the benzofuran ring.

Table 4: Predicted IR Absorption Bands for **2-Phenyl-1-benzofuran-5-amine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch (amine)	3300 - 3500	Medium, two bands for primary amine
Aromatic C-H stretch	3000 - 3100	Medium to weak
C=C stretch (aromatic)	1500 - 1600	Medium to strong
C-N stretch (aromatic amine)	1250 - 1360	Medium
C-O-C stretch (ether)	1000 - 1300	Strong

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended conjugation in **2-Phenyl-1-benzofuran-5-amine** is expected to result in strong UV absorption. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to 2-phenylbenzofuran.

Table 5: Predicted UV-Vis Absorption Data for **2-Phenyl-1-benzofuran-5-amine**

Solvent	Predicted λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)
Ethanol or Methanol	~280 - 320	High

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

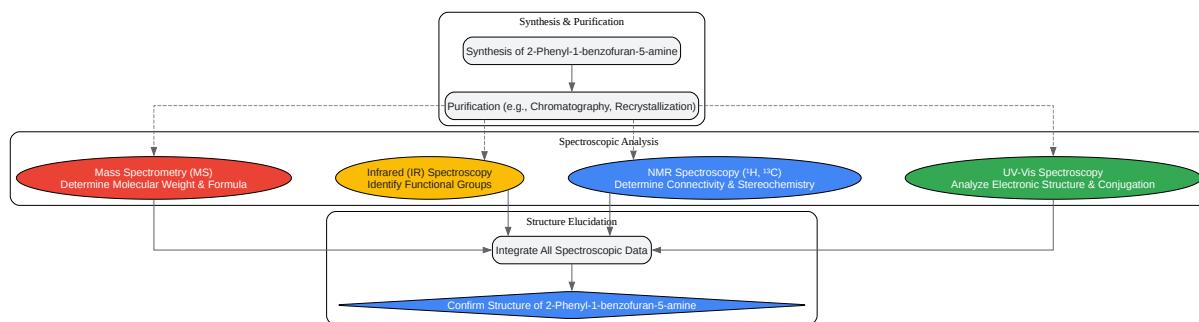
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Sample Spectrum: Record the spectrum of the sample.
- Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy


- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with the sample solution and then fill it to record the UV-Vis spectrum of the sample.
- Data Analysis: The absorbance spectrum is plotted as a function of wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
- GC Separation: Inject a small volume (typically 1 μ L) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A suitable temperature program is used to elute the components.
- MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like **2-Phenyl-1-benzofuran-5-amine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-phenylbenzofuran
[orgspectroscopyint.blogspot.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Phenyl-1-benzofuran-5-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317822#spectroscopic-characterization-of-2-phenyl-1-benzofuran-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com